molecular formula C10H12ClN3O6 B6609777 (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride CAS No. 2249767-83-5

(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride

Cat. No. B6609777
CAS RN: 2249767-83-5
M. Wt: 305.67 g/mol
InChI Key: YRRSOYOVCYKXJO-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride, also known as 3,5-DNP, is an important organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and is a derivative of the amino acid methionine. 3,5-DNP has been used in a variety of laboratory experiments, including protein synthesis, enzyme activity studies, and drug development.

Scientific Research Applications

(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride has been used in a variety of scientific research applications, including protein synthesis, enzyme activity studies, and drug development. In protein synthesis, (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride is used to study the formation of peptide bonds and the role of amino acids in protein folding. It is also used to study the activity of enzymes, such as proteases and kinases, in drug development. (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride has been used in studies of the mechanism of action of certain drugs, such as the antimalarial drug artemisinin.

Mechanism of Action

(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride acts as a competitive inhibitor of certain enzymes, such as proteases and kinases. It binds to the active site of the enzyme, preventing the substrate from binding and thus preventing the enzyme from catalyzing the reaction. It can also act as an allosteric inhibitor, meaning that it binds to a site other than the active site of the enzyme and alters its conformation, preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, and to inhibit the formation of peptide bonds in protein synthesis. It has also been found to have an effect on the expression of certain genes, such as those involved in cell cycle regulation.

Advantages and Limitations for Lab Experiments

The use of (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use. (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride is toxic and should be handled with care. It is also not very stable and should be stored in a cool, dry place.

Future Directions

The use of (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride in scientific research is continuing to grow. Future research may focus on its use in drug development, as an inhibitor of enzymes involved in the formation of peptide bonds, and as an allosteric inhibitor of enzymes. Additionally, further research may be conducted into its effects on gene expression and its potential use as a therapeutic agent.

Synthesis Methods

(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride is synthesized from the reaction of 2-aminopropanoic acid and 3,5-dinitrophenylhydrazine. The reaction takes place in an aqueous solution at a temperature of 60-70°C. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is an amide-linked 3,5-dinitrophenylmethyl ester. The product can then be hydrolyzed to form (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride hydrochloride.

properties

IUPAC Name

(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O6.ClH/c1-6(11)10(14)19-5-7-2-8(12(15)16)4-9(3-7)13(17)18;/h2-4,6H,5,11H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRSOYOVCYKXJO-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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